molecular formula C17H13NO4 B13716892 Methyl 5-(2-Phenoxyphenyl)isoxazole-3-carboxylate

Methyl 5-(2-Phenoxyphenyl)isoxazole-3-carboxylate

Cat. No.: B13716892
M. Wt: 295.29 g/mol
InChI Key: ZJXWQHDCKGVCKF-UHFFFAOYSA-N
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Description

Methyl 5-(2-Phenoxyphenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-Phenoxyphenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-phenoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization with acetic anhydride to yield the isoxazole ring . The reaction conditions often involve refluxing in methanol or other suitable solvents.

Industrial Production Methods

Industrial production of this compound may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper(I) or ruthenium(II) may be used to facilitate the cycloaddition reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-Phenoxyphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Methyl 5-(2-Phenoxyphenyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(2-Phenoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-phenylisoxazole-3-carboxylate
  • Methyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate
  • Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate

Uniqueness

Methyl 5-(2-Phenoxyphenyl)isoxazole-3-carboxylate stands out due to its unique phenoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to specific targets and improve its overall efficacy in various applications .

Properties

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

methyl 5-(2-phenoxyphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C17H13NO4/c1-20-17(19)14-11-16(22-18-14)13-9-5-6-10-15(13)21-12-7-3-2-4-8-12/h2-11H,1H3

InChI Key

ZJXWQHDCKGVCKF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC=CC=C2OC3=CC=CC=C3

Origin of Product

United States

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